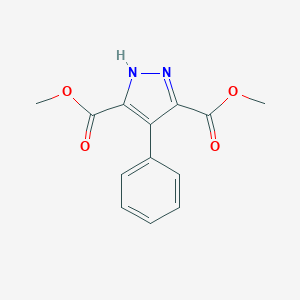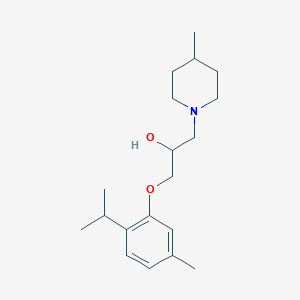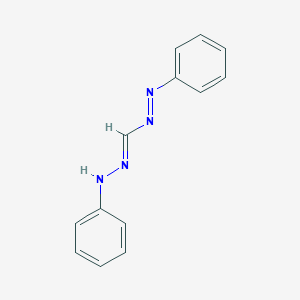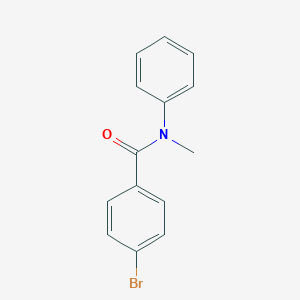
5-(Allylamino)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Allylamino)-3-methyl-5-oxopentanoic acid (AMPA) is a synthetic amino acid that has been extensively studied in recent years due to its potential applications in various fields of science. This compound is mainly used in the field of biochemistry and pharmacology due to its unique properties.
Mechanism of Action
The mechanism of action of 5-(Allylamino)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the synthesis of nucleotides, which are required for DNA replication and cell division. By inhibiting DHFR, this compound can disrupt the synthesis of nucleotides and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can improve glucose metabolism and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
5-(Allylamino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 5-(Allylamino)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in the body.
Conclusion:
In conclusion, this compound (this compound) is a synthetic amino acid that has potential applications in various fields of science. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects and potential therapeutic applications. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesis Methods
The synthesis of 5-(Allylamino)-3-methyl-5-oxopentanoic acid involves the reaction of allylamine with ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a Michael addition followed by a cyclization step to form the final product. The yield of this compound can be improved by using a solvent such as ethanol and by controlling the reaction conditions such as temperature and reaction time.
Scientific Research Applications
5-(Allylamino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of science. In biochemistry, this compound is used as a building block for the synthesis of peptides and proteins. It can also be used as a precursor for the synthesis of other amino acids such as valine and isoleucine. In pharmacology, this compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-5-oxo-5-(prop-2-enylamino)pentanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-3-4-10-8(11)5-7(2)6-9(12)13/h3,7H,1,4-6H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
LFPZRZAOZRFRJU-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCC=C)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NCC=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)

